molecular formula C8H7Cl2NO2 B7458609 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide

2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide

Cat. No. B7458609
M. Wt: 220.05 g/mol
InChI Key: PGCGIKUMIQTPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CHA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the p38 MAPK pathway, which plays a role in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to modulate neurotransmitter release and uptake, leading to potential therapeutic applications in neurological disorders. Furthermore, this compound has been found to modulate the immune response by regulating cytokine production and inhibiting inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide in lab experiments include its ability to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological pathways. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research involving 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on neurotransmitter release and uptake, as well as its potential therapeutic applications in neurological disorders. Furthermore, the potential immunomodulatory effects of this compound warrant further investigation, particularly in the context of autoimmune diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide involves the reaction of 3-chloro-4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to modulate neurotransmitter release and uptake, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression. Furthermore, this compound has been found to modulate the immune response by regulating cytokine production and inhibiting inflammation.

properties

IUPAC Name

2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-5-1-2-7(12)6(10)3-5/h1-3,12H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCGIKUMIQTPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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